
(GLN11)-PROTÉINE BÊTA-AMYLOÏDE (1-28)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(GLN11)-AMYLOID BETA-PROTEIN (1-28) is a peptide fragment derived from the amyloid beta-protein, which is associated with the pathogenesis of Alzheimer’s disease. This specific fragment includes the first 28 amino acids of the amyloid beta-protein and is modified at the 11th position with a glutamine residue. The study of this compound is crucial for understanding the aggregation and toxicity mechanisms of amyloid beta-proteins in neurodegenerative diseases.
Applications De Recherche Scientifique
(GLN11)-AMYLOID BETA-PROTEIN (1-28) is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the peptide’s chemical properties and reactions.
Biology: Investigating the role of amyloid beta-proteins in cellular processes and neurodegeneration.
Medicine: Developing therapeutic strategies for Alzheimer’s disease by targeting amyloid beta-protein aggregation.
Industry: Producing diagnostic tools and assays for detecting amyloid beta-proteins.
Mécanisme D'action
Target of Action
The primary target of the (GLN11)-Amyloid Beta-Protein (1-28) is the Transforming Growth Factor Beta (TGF-β) signaling pathway . This pathway is involved in many cellular processes including cell growth, cell differentiation, cell migration, apoptosis, and cellular homeostasis .
Pharmacokinetics
Proteins in the serum, including globulins, play a role in the transport of various substances, including hormones and enzymes . This could potentially impact the bioavailability of (GLN11)-Amyloid Beta-Protein (1-28).
Result of Action
The result of the action of (GLN11)-Amyloid Beta-Protein (1-28) is the regulation of various cellular processes. For example, it can lead to changes in cell proliferation, cell-matrix interactions, migration, and differentiation .
Action Environment
The action of (GLN11)-Amyloid Beta-Protein (1-28) can be influenced by various environmental factors. For instance, the glycosylation of TGF-β signaling components can regulate TGF-β secretion, bioavailability, and TGF-β receptor function . This suggests that changes in the cellular environment could potentially influence the action, efficacy, and stability of (GLN11)-Amyloid Beta-Protein (1-28).
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (GLN11)-AMYLOID BETA-PROTEIN (1-28) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of (GLN11)-AMYLOID BETA-PROTEIN (1-28) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(GLN11)-AMYLOID BETA-PROTEIN (1-28) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to study the effects on peptide aggregation and toxicity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amyloid Beta-Protein (1-40): A longer fragment of the amyloid beta-protein, also involved in Alzheimer’s disease.
Amyloid Beta-Protein (1-42): Another longer fragment, known for its higher propensity to form toxic aggregates.
Uniqueness
(GLN11)-AMYLOID BETA-PROTEIN (1-28) is unique due to its specific sequence and modification at the 11th position. This modification can influence the peptide’s aggregation behavior and toxicity, making it a valuable tool for studying the mechanisms of amyloid beta-protein aggregation and its role in neurodegenerative diseases.
Propriétés
Numéro CAS |
106686-61-7 |
|---|---|
Formule moléculaire |
C145H210N42O45 |
Poids moléculaire |
3261.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C145H210N42O45/c1-71(2)49-93(138(225)187-118(74(7)8)142(229)182-97(52-79-29-18-13-19-30-79)132(219)176-95(50-77-25-14-11-15-26-77)129(216)164-76(10)120(207)168-91(41-45-112(198)199)127(214)180-103(60-115(204)205)139(226)185-116(72(3)4)141(228)159-65-110(195)166-105(67-189)140(227)179-101(58-108(151)193)136(223)173-92(144(231)232)32-21-23-47-147)174-123(210)86(31-20-22-46-146)169-125(212)88(38-42-106(149)191)171-133(220)98(54-81-61-154-68-160-81)178-135(222)100(56-83-63-156-70-162-83)183-143(230)117(73(5)6)186-128(215)89(39-43-107(150)192)172-130(217)94(53-80-34-36-84(190)37-35-80)165-109(194)64-158-122(209)104(66-188)184-137(224)102(59-114(202)203)181-134(221)99(55-82-62-155-69-161-82)177-124(211)87(33-24-48-157-145(152)153)170-131(218)96(51-78-27-16-12-17-28-78)175-126(213)90(40-44-111(196)197)167-119(206)75(9)163-121(208)85(148)57-113(200)201/h11-19,25-30,34-37,61-63,68-76,85-105,116-118,188-190H,20-24,31-33,38-60,64-67,146-148H2,1-10H3,(H2,149,191)(H2,150,192)(H2,151,193)(H,154,160)(H,155,161)(H,156,162)(H,158,209)(H,159,228)(H,163,208)(H,164,216)(H,165,194)(H,166,195)(H,167,206)(H,168,207)(H,169,212)(H,170,218)(H,171,220)(H,172,217)(H,173,223)(H,174,210)(H,175,213)(H,176,219)(H,177,211)(H,178,222)(H,179,227)(H,180,214)(H,181,221)(H,182,229)(H,183,230)(H,184,224)(H,185,226)(H,186,215)(H,187,225)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,231,232)(H4,152,153,157)/t75-,76-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,116-,117-,118-/m0/s1 |
Clé InChI |
CQJMFDFYTRVBLP-QPKHPQBTSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1140727.png)
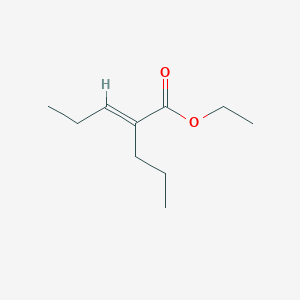
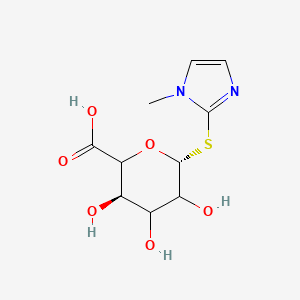
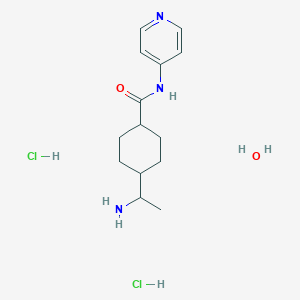
![(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140737.png)

![methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B1140739.png)

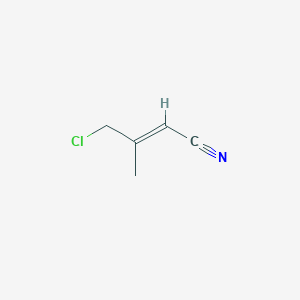
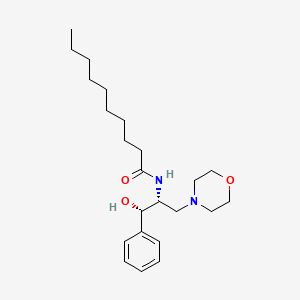
![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
